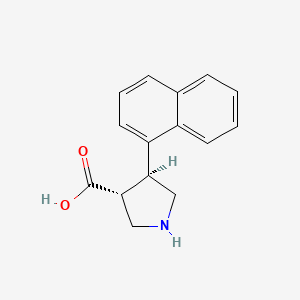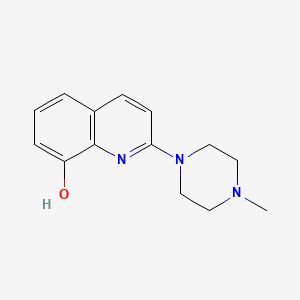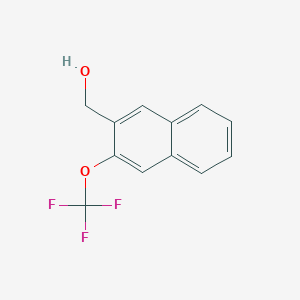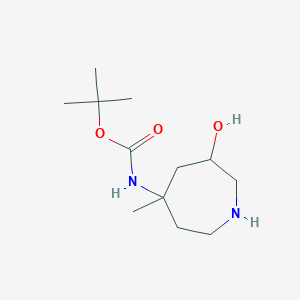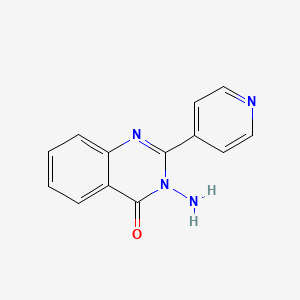
3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound features a quinazolinone core structure with an amino group at the 3-position and a pyridin-4-yl substituent at the 2-position. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Cyclization Method:
Starting Materials: 2-aminobenzamide and 4-pyridinecarboxaldehyde.
Reaction Conditions: The reaction typically involves the condensation of 2-aminobenzamide with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst such as acetic acid or hydrochloric acid. The mixture is heated under reflux conditions to facilitate cyclization, forming the quinazolinone ring.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
-
Amination Method:
Starting Materials: 2-chloroquinazolin-4(3H)-one and 4-aminopyridine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloroquinazolin-4(3H)-one with the amino group of 4-aminopyridine. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Product Isolation: The product is purified by column chromatography or recrystallization.
Industrial Production Methods:
Industrial production methods for 3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one may involve large-scale synthesis using the above-mentioned synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino group to a nitro group.
Major Products: The major product is 3-nitro-2-(pyridin-4-YL)quinazolin-4(3H)-one.
-
Reduction:
Reagents and Conditions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the quinazolinone ring to a dihydroquinazolinone derivative.
Major Products: The major product is 3-amino-2-(pyridin-4-YL)dihydroquinazolin-4(3H)-one.
-
Substitution:
Reagents and Conditions: Electrophilic substitution reactions can occur at the pyridine ring using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products are substituted derivatives of 3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymer matrices to enhance the properties of materials such as conductivity and thermal stability.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes such as kinases and proteases, which are involved in various biological processes.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine:
Anticancer Agents: Quinazolinone derivatives, including 3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one, have shown promise as anticancer agents by inducing apoptosis in cancer cells.
Anti-inflammatory Agents: The compound has potential anti-inflammatory effects by modulating the activity of inflammatory mediators.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Agrochemicals: The compound can be utilized in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting kinase activity, the compound can disrupt signaling pathways involved in cell proliferation, survival, and inflammation. This leads to the induction of apoptosis in cancer cells and the reduction of inflammatory responses.
Comparison with Similar Compounds
3-Aminoquinazolin-4(3H)-one: Lacks the pyridin-4-yl substituent, resulting in different biological activities and properties.
2-(Pyridin-4-YL)quinazolin-4(3H)-one: Lacks the amino group at the 3-position, leading to variations in reactivity and applications.
4-Amino-2-(pyridin-4-YL)quinazoline: Lacks the carbonyl group at the 4-position, affecting its chemical behavior and biological activity.
Uniqueness:
- The presence of both the amino group at the 3-position and the pyridin-4-yl substituent at the 2-position in 3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C13H10N4O |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-amino-2-pyridin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C13H10N4O/c14-17-12(9-5-7-15-8-6-9)16-11-4-2-1-3-10(11)13(17)18/h1-8H,14H2 |
InChI Key |
PSFKBODMWAMYKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



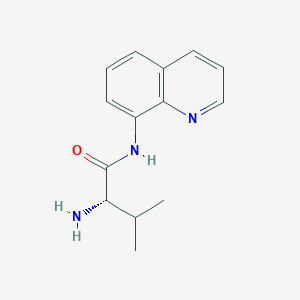

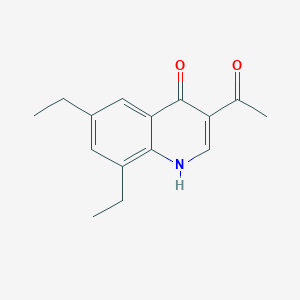
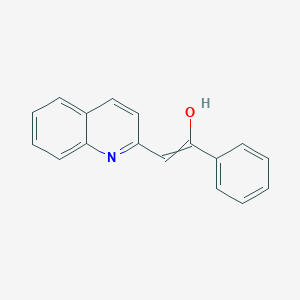
![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)

![2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B11867869.png)
![2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11867873.png)
![7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11867877.png)
